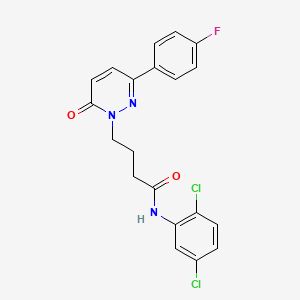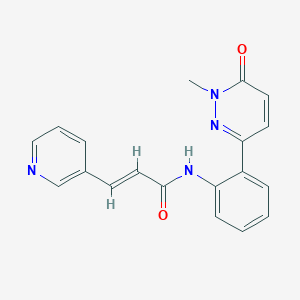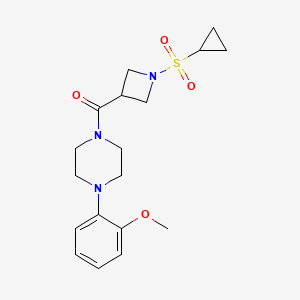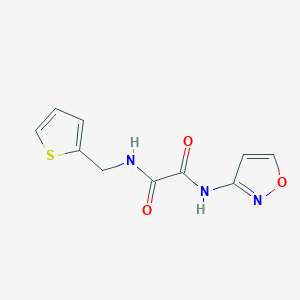![molecular formula C19H15N3O2S2 B2420396 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-41-7](/img/structure/B2420396.png)
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds, which means they contain nitrogen atoms in their ring structure .
Synthesis Analysis
These compounds can be synthesized from commercially available substances in several steps . The process involves the reaction of certain precursors under specific conditions .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, depending on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, their melting points and NMR spectra can provide information about their structure .Scientific Research Applications
Anti-inflammatory and Anticancer Potential :
- Research has highlighted the synthesis and characterization of derivatives of Celecoxib, which include similar compounds, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The studies revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment :
- A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, similar to the compound , showed promising properties for photodynamic therapy, a treatment method for cancer. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Inhibitors of Kynurenine 3-Hydroxylase :
- N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of this enzyme, which is crucial for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticonvulsant Agents :
- The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, structurally akin to the compound , has shown significant anticonvulsive effects. These compounds were effective in protecting against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antitumor Agents :
- Research involving the synthesis of some sulfonamides and disubstituted sulfonylureas or thioureas, related to the compound , has demonstrated promising in vitro antitumor activity. These compounds were effective against various tumor cell lines, indicating their potential as antitumor agents (Faidallah et al., 2007).
Antimicrobial Activity :
- Derivatives of benzenesulfonamides, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Abbas et al., 2017).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Some representatives of the thiazolo[4,5-b]pyridines class have been reported as histamine h3 receptor antagonists . This suggests that the compound might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with the enzyme PI3K, showing potent inhibitory activity . The sulfonamide functionality of the compound was found to be important for PI3Kα inhibitory activity .
Cellular Effects
This compound, through its inhibition of PI3K, can influence various cellular processes. By inhibiting PI3K, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the kinase domain of PI3K, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Properties
IUPAC Name |
3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-5-2-8-16(11-13)26(23,24)22-15-7-3-6-14(12-15)18-21-17-9-4-10-20-19(17)25-18/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGXTXQTXHNFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)


![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)
![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)


![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)
![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
